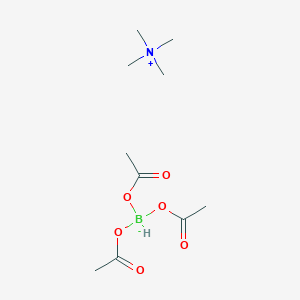

tetramethylazanium;triacetyloxyboranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white solid with a melting point of 93-98°C . This compound is commonly used as a reducing agent in organic synthesis due to its ability to transfer hydride ions.

Méthodes De Préparation

Tetramethylazanium;triacetyloxyboranuide can be synthesized through the reaction of tetramethylammonium hydroxide with triacetoxyborane. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization .

Analyse Des Réactions Chimiques

Tetramethylazanium;triacetyloxyboranuide primarily undergoes reduction reactions. It is known for its ability to reduce carbonyl compounds to alcohols. Common reagents used in these reactions include methanol and ethanol as solvents. The major products formed from these reactions are the corresponding alcohols .

Applications De Recherche Scientifique

Organic Synthesis

Reducing Agent

TMAB is primarily recognized for its role as a reducing agent in organic chemistry. It effectively reduces carbonyl compounds to alcohols under mild conditions, making it a preferred reagent for chemists. Its selectivity and efficiency allow for the synthesis of complex organic molecules without the formation of unwanted by-products .

Case Study

In a study published in Organic Letters, TMAB was utilized to achieve high yields in the reduction of various ketones and aldehydes, demonstrating its utility in synthesizing alcohols from challenging substrates .

Pharmaceutical Development

Synthesis of Active Ingredients

TMAB plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). It has been employed in the synthesis of Peloruside A, a potent cytotoxic compound used in cancer treatment. The compound facilitates the formation of complex structures that are essential for drug efficacy while minimizing side reactions .

Case Study

Research conducted by Prevost et al. highlighted the effectiveness of TMAB in synthesizing neurokinin receptor antagonists, showcasing its importance in developing new therapeutic agents .

Material Science

Boron-Containing Materials

In material science, TMAB is utilized to prepare boron-containing materials that enhance the mechanical properties of advanced ceramics and composites. These materials are critical for applications requiring high strength and thermal stability .

Data Table: Properties of Boron-Containing Materials

| Property | Value |

|---|---|

| Mechanical Strength | High |

| Thermal Stability | Excellent |

| Applications | Ceramics, Composites |

Catalysis

Catalytic Reactions

TMAB serves as a catalyst in various chemical reactions, streamlining processes and reducing energy consumption compared to traditional methods. Its ability to facilitate reactions under mild conditions is advantageous for both industrial and laboratory settings .

Case Study

A study published in Tetrahedron Asymmetry demonstrated TMAB's effectiveness as a catalyst in asymmetric synthesis, leading to improved yields and selectivity .

Environmental Applications

Pollutant Reduction

TMAB has shown promise in environmental applications, particularly in wastewater treatment. It aids in the reduction of pollutants, helping industries comply with environmental regulations. Its use in reducing heavy metals and organic contaminants highlights its potential for sustainable practices .

Data Table: Environmental Impact of TMAB

| Application | Impact |

|---|---|

| Wastewater Treatment | Reduction of pollutants |

| Compliance | Meets environmental standards |

Mécanisme D'action

The mechanism of action of tetramethylazanium;triacetyloxyboranuide involves the transfer of hydride ions to the target molecule. This transfer reduces the target molecule, typically a carbonyl compound, to its corresponding alcohol. The molecular targets are primarily carbonyl groups, and the pathways involved include nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Tetramethylazanium;triacetyloxyboranuide is unique due to its high efficiency as a reducing agent. Similar compounds include:

Tetramethylammonium borohydride: Another reducing agent but with different reactivity and selectivity.

Tetraethylammonium borohydride: Similar in function but with different physical properties and reactivity.

This compound stands out due to its specific reactivity and efficiency in reducing carbonyl compounds to alcohols.

Activité Biologique

Tetramethylazanium; triacetyloxyboranuide, commonly known as tetramethylammonium triacetoxyborohydride (TMAB), is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in organic synthesis and potential therapeutic applications. This article examines the biological activity of TMAB, including its synthesis, properties, and relevant case studies.

- Molecular Formula : C10H22BNO6

- Molecular Weight : 263.10 g/mol

- CAS Number : 109704-53-2

- Solubility : Soluble in common organic solvents and water .

Synthesis

TMAB can be synthesized through various methods involving the reaction of tetramethylammonium hydroxide with acetic anhydride in the presence of boron hydrides. The synthesis process often yields a stable white powder that is effective in reducing various organic compounds .

Reductive Properties

TMAB is notable for its reductive capabilities, particularly in the stereoselective reduction of ketones and aldehydes. It has been employed in several organic synthesis applications, demonstrating effectiveness in yielding alcohols from carbonyl compounds:

- Stereoselective Reduction : TMAB has been used to reduce p-hydroxy ketones to their corresponding alcohols with high selectivity .

- Case Study : In a study involving hydroxy diketo esters, TMAB facilitated sequential diastereoselective reductions, achieving a 50% isolated yield of the desired product .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that TMAB may possess cytotoxic properties against certain cancer cell lines. For instance, it was found to exhibit moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines with IC50 values of 11.26 μg/mL and 15.26 μg/mL for NSCLC-N6 and P388 cell lines, respectively . Flow cytometry assays revealed that TMAB treatment inhibited cell proliferation during the G1 phase of the cell cycle, suggesting potential mechanisms involving enzyme inhibition or terminal cell differentiation .

Toxicity Assessment

Despite its beneficial applications, toxicity evaluations are crucial for understanding the safety profile of TMAB:

- Acute Oral Toxicity : Studies have determined the LD50 values for TMAB in mice and rats, indicating a need for careful handling due to potential acute toxicity .

- Mutagenicity Tests : The compound has undergone mutagenicity assessments using the Ames test on Salmonella strains and cultured human leukocytes, which are essential for evaluating its genotoxic potential .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tetramethylazanium;triacetyloxyboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFZZOGKVOTFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.